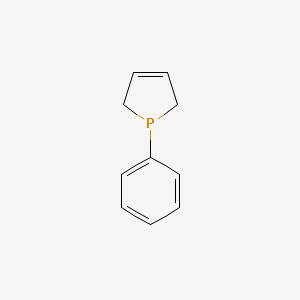

1-Phenyl-2,5-dihydro-1H-phosphole

Description

Properties

IUPAC Name |

1-phenyl-2,5-dihydrophosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11P/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDYFHDMZBSXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCP1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449142 | |

| Record name | 1H-Phosphole, 2,5-dihydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28278-54-8 | |

| Record name | 1H-Phosphole, 2,5-dihydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2,5-dihydro-1H-phosphole can be synthesized through several methods. One common approach involves the reaction of phosphorus trihalide with chloroethanol at temperatures ranging from -10°C to 40°C for 0.5 to 3 hours. This reaction produces an intermediate compound, which is then reacted with 1,3-butadiene in the presence of a catalyst and a polymerization inhibitor. The reaction is carried out at room temperature for 4 to 10 hours, followed by heating to 40°C to 80°C for 12 to 24 hours, and finally to 80°C to 100°C for 8 to 14 hours to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphole oxides.

Reduction: Reduction reactions can convert it to phospholanes.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl group or the phosphorus atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Phosphole oxides.

Reduction: Phospholanes.

Substitution: Various substituted phospholes depending on the reagents used.

Scientific Research Applications

1-Phenyl-2,5-dihydro-1H-phosphole has numerous applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical processes.

Industry: It is used in the synthesis of various organic compounds and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2,5-dihydro-1H-phosphole involves its interaction with molecular targets through its phosphorus atom and phenyl group. These interactions can influence various biochemical pathways, including catalytic processes in coordination chemistry and potential therapeutic effects in biological systems. The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 2,5-Dihydrophospholes

The reactivity and applications of 2,5-dihydrophospholes are highly dependent on substituents. Key analogs include:

3-Methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide

- Structure : Features a methyl group at C3 and a 1-oxide group at phosphorus.

- Synthesis : Prepared via oxidation of the parent phosphole or direct functionalization .

- Applications : Used in flame retardant production due to its stability and phosphorus-oxygen bonding .

1-Ethyl-2,5-dihydro-1H-phosphole 1-oxide

- Structure : Ethyl group at phosphorus, oxidized to a 1-oxide.

- Synthesis: Achieved through N-phosphinoylation of ethylamine derivatives .

- Reactivity: Exhibits enhanced electrophilicity at phosphorus compared to non-oxidized analogs.

1-Amino-2,5-dihydro-1H-phosphole 1-oxides

- Structure: Amino group at phosphorus, oxidized to 1-oxide.

- Synthesis: Kiss et al. (2013) reported N-phosphinoylation of amines to yield these derivatives .

- Applications : Serve as ligands in coordination chemistry and precursors for phosphorylated amines.

Oxidation State and Electronic Effects

Phospholes exist in oxidized (e.g., 1-oxide) and non-oxidized states. Oxidation significantly alters their electronic properties:

Q & A

Basic: What are the established synthetic routes for 1-phenyl-2,5-dihydro-1H-phosphole, and what are their key methodological considerations?

Answer:

The synthesis of this compound derivatives typically involves cyclization reactions of phosphorus-containing precursors. For example, Kiss et al. (2013) demonstrated the use of 1-amino-2,5-dihydro-1H-phosphole 1-oxides as intermediates, synthesized via cyclocondensation of P(III) precursors with α,β-unsaturated carbonyl compounds . Key considerations include:

- Reagent stoichiometry : Excess reducing agents (e.g., NaBH₄) may lead to over-reduction of the phosphole ring.

- Oxidation control : Oxidation to P=O derivatives (e.g., phosphole oxides) requires precise control of reaction time and oxidizing agents (e.g., H₂O₂) to avoid side products .

- Purification : Chromatographic separation is critical due to the formation of regioisomers, confirmed via NMR (e.g., ¹H and ³¹P NMR) .

Basic: How can NMR spectroscopy distinguish between regioisomers of phosphole derivatives?

Answer:

¹H and ³¹P NMR are indispensable for structural elucidation. For example:

- ¹H NMR : Proton signals near the phosphorus atom (e.g., H-2 and H-5 in the dihydrophosphole ring) exhibit distinct coupling patterns (e.g., ³JPH ~15–25 Hz) .

- ³¹P NMR : Phosphorus chemical shifts for this compound derivatives typically range δ 15–25 ppm for P(III) species and δ 25–40 ppm for P(V) oxides .

- Regioisomer differentiation : Coupling constants and splitting patterns in ¹H NMR (e.g., vicinal vs. geminal protons) resolve positional isomers .

Advanced: What experimental design strategies mitigate challenges in synthesizing air-sensitive phosphole intermediates?

Answer:

Air-sensitive P(III) intermediates require rigorous inert-atmosphere techniques:

- Schlenk line or glovebox use : Prevents oxidation during handling .

- Real-time monitoring : In-situ ³¹P NMR or FTIR tracks reaction progress to minimize exposure .

- Stabilization : Coordinating solvents (e.g., THF) or bulky substituents (e.g., phenyl groups) reduce reactivity toward oxygen .

- Contradiction resolution : Discrepancies in reported yields often stem from trace oxygen or moisture; replicate experiments under strictly anhydrous conditions are critical .

Advanced: How can researchers address contradictory data in the catalytic activity of phosphole-based ligands?

Answer:

Contradictions in catalytic performance (e.g., enantioselectivity or turnover frequency) may arise from:

- Ligand conformation : Dynamic puckering of the dihydrophosphole ring affects metal coordination geometry. Computational modeling (DFT) can predict preferred conformers .

- Impurity profiles : Trace phosphole oxides (P=O) or hydrolyzed byproducts alter catalytic sites. LC-MS or MALDI-TOF analysis identifies impurities .

- Substrate scope limitations : Systematic screening with diverse substrates (e.g., aryl halides vs. alkenes) clarifies ligand applicability .

Advanced: What methodologies assess the stability of this compound under varying pH and temperature conditions?

Answer:

- pH-dependent stability : Accelerated degradation studies in buffered solutions (pH 2–12) with HPLC monitoring quantify hydrolysis rates. Phospholes are typically stable at neutral pH but degrade rapidly under acidic or alkaline conditions .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. For example, decomposition onset >150°C suggests suitability for high-temperature catalysis .

- Light sensitivity : UV-Vis spectroscopy under controlled illumination detects photodegradation pathways .

Advanced: How can phosphole derivatives be functionalized for asymmetric catalysis, and what are the pitfalls in stereochemical control?

Answer:

- Chiral auxiliaries : Introducing chiral amines or alcohols via N-phosphinoylation or phosphorylation (e.g., using 1-alkylamino-2,5-dihydro-1H-phosphole oxides) .

- Pitfalls :

- Catalytic testing : Asymmetric hydrogenation of prochiral alkenes (e.g., styrene derivatives) evaluates enantioselectivity, with GC or chiral HPLC for ee determination .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats mandatory due to potential toxicity .

- Ventilation : Use fume hoods to avoid inhalation of volatile phosphine byproducts .

- Storage : Argon-purged containers at -20°C prevent oxidation and degradation .

- Waste disposal : Neutralization with dilute H₂O₂ before disposal as hazardous waste .

Advanced: What computational methods support the design of phosphole-based materials for optoelectronic applications?

Answer:

- DFT calculations : Predict HOMO-LUMO gaps and absorption spectra. For example, TD-DFT simulates UV-Vis transitions to guide synthesis of luminescent derivatives .

- Molecular dynamics (MD) : Models aggregation behavior in thin films, critical for OLED applications .

- Validation : Experimental UV-Vis and cyclic voltammetry data cross-validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.